Dinitropyridyl-DL-methionine
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Overview
Description
Dinitropyridyl-DL-methionine is a synthetic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with nitro groups and a methionine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dinitropyridyl-DL-methionine typically involves the nitration of pyridine derivatives followed by the incorporation of the methionine moiety. The process can be summarized in the following steps:
Nitration of Pyridine: Pyridine is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce nitro groups at specific positions on the pyridine ring.
Coupling with Methionine: The nitrated pyridine derivative is then coupled with DL-methionine using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large-scale nitration of pyridine using industrial nitrating agents.
Efficient Coupling: High-efficiency coupling reactions to maximize yield and purity.
Purification: Advanced purification techniques, such as recrystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Dinitropyridyl-DL-methionine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Dinitropyridyl-DL-methionine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dinitropyridyl-DL-methionine involves its interaction with specific molecular targets. The nitro groups and methionine moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Nitropyridine Derivatives: Compounds with similar nitro-substituted pyridine structures.
Methionine Derivatives: Compounds containing the methionine moiety.
Uniqueness
Dinitropyridyl-DL-methionine is unique due to its combined structural features of nitropyridine and methionine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research applications.
Properties
CAS No. |
99069-85-9 |
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Molecular Formula |
C10H12N4O6S |
Molecular Weight |
316.29 g/mol |
IUPAC Name |
4-methylsulfanyl-2-nitro-2-[nitro(pyridin-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H12N4O6S/c1-21-7-5-10(9(15)16,13(17)18)12(14(19)20)8-4-2-3-6-11-8/h2-4,6H,5,7H2,1H3,(H,15,16) |
InChI Key |
IHWFIXUDCJWLNI-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)O)(N(C1=CC=CC=N1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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